Taestfmrps gsr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

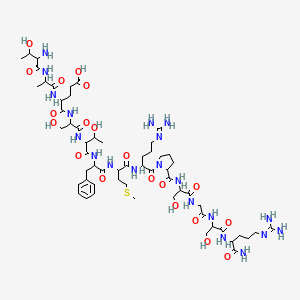

Molecular Formula |

C58H96N20O20S |

|---|---|

Molecular Weight |

1425.6 g/mol |

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66) |

InChI Key |

NDIVCCNTIKREGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Inorganic Components and Their Reactions

GSR primarily consists of inorganic residues from the primer, which undergoes rapid redox reactions during firearm discharge. Key elements include lead (Pb) , barium (Ba) , and antimony (Sb) , derived from compounds such as:

-

Lead styphnate (C₆HN₃O₈Pb)

-

Barium nitrate (Ba(NO₃)₂)

-

Antimony sulfide (Sb₂S₃)

Representative Reactions:

-

Primer Detonation

Lead styphnate decomposes explosively upon ignition: -

Barium Nitrate Decomposition

Barium nitrate acts as an oxidizer, releasing oxygen: -

Antimony Sulfide Reaction

Antimony sulfide reacts with potassium perchlorate (common oxidizer):

Table 1: Key Inorganic Components in GSR

| Compound | Role in Reaction | Products Formed |

|---|---|---|

| Lead styphnate | Primary explosive in primer | PbO, CO₂, N₂, H₂O, SO₂ |

| Barium nitrate | Oxidizer | BaO, NO₂, O₂ |

| Antimony sulfide | Friction stabilizer | Sb₂O₅, KCl, SO₂ |

Organic Components and Stabilizers

Organic residues originate from unburned propellants and stabilizers. Common compounds include:

-

Diphenylamine (DPA)

-

Ethyl centralite (EC)

-

Nitroglycerin (NG)

Degradation Pathways:

-

DPA Nitration

DPA stabilizes nitrocellulose but degrades into nitrated byproducts: -

NG Decomposition

Nitroglycerin decomposes exothermically:

Table 2: Organic GSR Components and Their Roles

| Compound | Function | Key Reaction Byproducts |

|---|---|---|

| Diphenylamine | Stabilizer for nitrocellulose | 2-NDPA, 4-NDPA |

| Ethyl centralite | Plasticizer and stabilizer | Nitro derivatives, CO₂ |

| Nitroglycerin | Propellant energy source | CO₂, H₂O, N₂ |

Analytical Techniques for GSR Characterization

Modern methods for detecting GSR rely on combined inorganic-organic analysis:

Environmental and Forensic Implications

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to investigate Taestfmrps GSR's properties?

- Methodological Answer : Begin by defining independent (e.g., concentration, temperature) and dependent variables (e.g., reactivity, stability). Use factorial design to test interactions between variables systematically . Include control groups to isolate this compound's effects from external factors. Document protocols using standardized templates (e.g., pre-experimental designs for pilot studies) to ensure reproducibility . Validate measurements with triplicate trials and calibrate instruments to minimize bias.

Q. What ethical and compliance measures are required when collecting human subject data related to this compound?

- Methodological Answer : For GDPR compliance, provide informational notices detailing data collection purposes, retention periods, and subjects' rights (e.g., withdrawal, access) . Use GDPR-compliant tools (e.g., encrypted databases) and draft collaboration agreements with external partners to allocate liability . Submit a GDPR questionnaire to institutional review boards (IRBs) for approval before primary data collection .

Q. How can researchers optimize survey design for this compound-related fieldwork?

- Methodological Answer : Use mixed-method questionnaires with Likert scales (quantitative) and open-ended prompts (qualitative) to capture nuanced insights . Pilot-test surveys to refine clarity and avoid leading questions. For digital data collection, leverage tools like Google Forms with mandatory response validation and anonymization settings . Structure surveys using logical flow: demographics → baseline knowledge → experimental outcomes .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved methodologically?

- Methodological Answer : Conduct sensitivity analyses to identify variables contributing to discrepancies (e.g., environmental conditions, measurement tools) . Replicate experiments using identical protocols across labs to isolate contextual factors . Apply meta-analytical frameworks to aggregate data, weighting studies by sample size and methodological rigor. Publish negative results to reduce publication bias .

Q. What statistical frameworks are suitable for analyzing non-linear relationships in this compound datasets?

- Methodological Answer : Employ generalized additive models (GAMs) to model non-linear trends without assuming linearity . Validate models using cross-validation (e.g., k-fold) to prevent overfitting. For high-dimensional data, apply principal component analysis (PCA) to reduce noise and highlight latent variables . Report effect sizes with confidence intervals to quantify uncertainty .

Q. How can this compound research be integrated into broader theoretical frameworks?

- Methodological Answer : Link findings to established theories (e.g., kinetic molecular theory for reactivity studies) through deductive reasoning . Use bibliometric analysis to identify knowledge gaps and emerging themes in existing literature . Develop conceptual maps to visualize interactions between this compound and related compounds, refining hypotheses iteratively .

Data Management and Integrity

Q. What strategies ensure data integrity in longitudinal this compound studies?

- Methodological Answer : Implement version-controlled databases (e.g., Git for code, Open Science Framework for datasets) with audit trails . Use checksums to detect data corruption. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation . Regularly audit datasets for outliers using automated scripts and manual spot-checks .

Q. How should researchers address "questionable practices" (e.g., p-hacking) in this compound analysis?

- Methodological Answer : Pre-register hypotheses and analysis plans to deter post-hoc manipulation . Use Bayesian statistics to complement frequentist methods, emphasizing evidence strength over p-values . Train teams on QRPs (Questionable Research Practices) via workshops and adopt open-science practices (e.g., shared code repositories) for transparency .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.